molecular formula C7H11NO2 B087074 1-Methylpropyl cyanoacetate CAS No. 14447-16-6

1-Methylpropyl cyanoacetate

Cat. No. B087074
CAS RN: 14447-16-6
M. Wt: 141.17 g/mol
InChI Key: IIVQCYBAMCISPI-UHFFFAOYSA-N
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Description

1-Methylpropyl cyanoacetate is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes 1-Methylpropyl cyanoacetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves the catalysis of cyanoacetic acid and alcohol to carry out esterification and obtain cyanoacetate .


Molecular Structure Analysis

The molecular structure of 1-Methylpropyl cyanoacetate includes 20 bonds in total; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

1-Methylpropyl cyanoacetate, as a cyanoacetamide derivative, can be used in the formation of biologically active novel heterocyclic moieties . An Ir-catalyzed double allylic alkylation reaction has been reported, in which bisnucleophilic cyanoacetate reacted successionally with electrophilic π-allyl-Ir species, producing various pseudo-C2 -symmetrical cyanoacetate derivatives in high yield with excellent stereocontrol .


Physical And Chemical Properties Analysis

1-Methylpropyl cyanoacetate has a boiling point of 201.7±8.0 °C and a density of 0.998±0.06 g/cm3 . It contains a total of 21 atoms; 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Scientific Research Applications

  • The crossed beam reaction of the cyano radical with methylacetylene investigated the formation of cyanopropyne and cyanoallene, demonstrating significant implications in chemical dynamics and reaction mechanics (Huang et al., 1999).

  • Research on Ethyl (1‐Ethylpropylidene)cyanoacetate provided insights into condensation reactions, particularly carbonyl-active methylene condensations, important in organic synthesis (Cope & Hancock, 2003).

  • The study of concomitant formation of isomeric 1-, 2-, and 3-Substituted Heptafulvenes from 2-Substituted Tropones and Active Methylene Compounds explored the mechanisms of reaction and synthesis of heptafulvene derivatives, important in the field of organic chemistry (Mori et al., 1992).

  • Comparative studies on the conformational cooling in cyanoacetic acid and methyl cyanoacetate provided insights into their conformers and behavior in different temperatures, which is vital for understanding molecular behavior in various conditions (Reva et al., 2003).

  • The cyclization of ethyl acetoacetate and ketones by ammonium acetate revealed a method to obtain cyclized products containing nitrogen atoms, contributing to the field of heterocyclic compound synthesis (Sakurai & Midorikawa, 1967).

  • Synthesis and antibacterial activity studies of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate demonstrated the biological applications and potential pharmaceutical uses of compounds derived from cyanoacetates (Asghari et al., 2014).

  • Investigations into the relative stereochemistry of altersolanol A showed the importance of cyanoacetate derivatives in understanding molecular structures and configurations, crucial in organic chemistry and pharmacology (Stoessl, 1969).

Safety And Hazards

1-Methylpropyl cyanoacetate can cause serious eye irritation . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . In case of contact, it is recommended to wash off immediately with plenty of water .

Future Directions

The future directions of research on 1-Methylpropyl cyanoacetate and similar compounds are likely to focus on the development of green synthesis methods and the exploration of their potential in evolving better chemotherapeutic agents . The use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles is also a promising area of research .

properties

IUPAC Name

butan-2-yl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-6(2)10-7(9)4-5-8/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVQCYBAMCISPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20932319
Record name Butan-2-yl cyanoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpropyl cyanoacetate

CAS RN

14447-16-6
Record name 1-Methylpropyl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14447-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Methylpropyl cyanoacetate
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Record name Butan-2-yl cyanoacetate
Source EPA DSSTox
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Record name 1-methylpropyl cyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Bailey, JJ Daly Jr - Journal of the American Chemical Society, 1959 - ACS Publications
5398 William J. Bailey and John J. Daly, Jr. Vol. 81 nitrile is still difficult. Osman and Cope11 developed a treatment with sodium ethoxide that would convert a disubstituted cyano-acetic …
Number of citations: 18 pubs.acs.org

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